Formylglycine
Description
Significance of Post-Translational Modifications in Enzyme Catalysis
Post-translational modifications (PTMs) are crucial biochemical processes that occur after a protein is synthesized, significantly expanding the functional diversity of the proteome. researchgate.netrapidnovor.com These modifications involve the covalent alteration of amino acid side chains or the protein's termini, driven by enzymatic reactions or occurring spontaneously. wikipedia.org PTMs can introduce new chemical functionalities, such as phosphate (B84403), acetyl, or glycosyl groups, which are not encoded by the standard 20 amino acids. wikipedia.orgabcam.com This chemical diversification plays a pivotal role in regulating nearly every aspect of a protein's life, including its catalytic activity, stability, localization, and interactions with other molecules. researchgate.netrapidnovor.comabcam.com
In the context of enzyme catalysis, PTMs can act as molecular switches, rapidly modulating enzyme function in response to cellular signals. rapidnovor.comabcam.com For instance, the addition or removal of a phosphate group (phosphorylation) can turn an enzyme "on" or "off". abcam.com Furthermore, PTMs can be integral to the enzyme's catalytic mechanism itself, contributing directly to the chemical transformation of substrates. nih.gov By creating novel redox moieties, electrophiles, or metal chelators within an enzyme's active site, PTMs enable catalytic mechanisms that would be unattainable with the canonical amino acids alone. nih.gov This expansion of catalytic capability is essential for a vast array of biological processes, from signal transduction and gene expression to metabolism and DNA repair. researchgate.netrapidnovor.com The study of these modifications, often through advanced techniques like mass spectrometry and proteomics, continues to reveal the widespread and critical nature of PTMs in regulating enzymatic networks within cells. researchgate.net
Overview of N-Formylglycine as a Catalytic Cofactor
N-Formylglycine (fGly) is a specialized, post-translationally generated amino acid residue that serves as an essential catalytic cofactor, found almost exclusively in the active sites of sulfatase enzymes. nih.govacs.org This unique residue is not one of the canonical amino acids coded for during translation but is instead formed by the oxidation of a specific cysteine or, in some prokaryotes, a serine residue within a newly synthesized sulfatase protein. nih.govacs.orgnih.gov The enzyme responsible for this critical modification in eukaryotes and aerobic microbes is the formylglycine-generating enzyme (FGE). acs.orgwikipedia.org
The defining feature of fGly is its aldehyde functional group. acs.org In the aqueous environment of the enzyme's active site, this aldehyde is thought to exist predominantly in its hydrated form, a geminal diol. nih.govnih.gov This structure is crucial for the catalytic activity of sulfatases, which are enzymes that hydrolyze sulfate (B86663) esters from a wide variety of biological molecules, including glycosaminoglycans, sulfolipids, and steroid sulfates. pnas.orgnih.gov One of the hydroxyl groups of the hydrated fGly acts as the key nucleophile, attacking the sulfur atom of the sulfate ester substrate to initiate the cleavage reaction. nih.gov This mechanism allows sulfatases to achieve remarkable catalytic efficiency. nih.gov
The generation of fGly is a critical activation step for all eukaryotic sulfatases. pnas.org This process occurs in the endoplasmic reticulum, where FGE recognizes a specific consensus sequence of amino acids (CXPXR) on the unfolded sulfatase protein and catalyzes the oxidation of the cysteine within that sequence to fGly. pnas.orgnih.gov In some organisms, the mechanism of fGly formation involves metal cofactors. Aerobic FGEs are copper-dependent metalloenzymes, utilizing a mononuclear copper center to activate molecular oxygen and facilitate the oxidation of the cysteine residue. wikipedia.orgnih.govpnas.org
Historical Context of N-Formylglycine Identification in Sulfatases
The discovery of N-formylglycine (fGly) is intrinsically linked to the study of a rare and severe genetic disorder known as Multiple Sulfatase Deficiency (MSD). nih.govpnas.org Researchers observed that patients with MSD exhibited a combined deficiency of all known sulfatase enzymes, leading to a complex and fatal condition. nih.gov This suggested a defect not in the individual sulfatase genes themselves, but in a common factor required for their activity. nih.govacs.org Early cell-fusion experiments supported this hypothesis by showing that the activity of a single deficient sulfatase could be restored when MSD cells were fused with cells lacking a different, single sulfatase. acs.org
The breakthrough came in 1995 when the group led by Kurt von Figura conducted direct biochemical analysis of sulfatase enzymes. researchgate.net They identified a tryptic peptide from human arylsulfatases that contained an unusual, modified residue. acs.org This residue was identified as Cα-formylglycine, an aldehyde-containing amino acid. researchgate.net It was correctly deduced that this fGly was generated through the post-translational modification of a conserved cysteine residue located in the active site of the sulfatases. pnas.orgresearchgate.net
The enzyme responsible for this modification, the this compound-generating enzyme (FGE), was later purified and its corresponding gene, SUMF1 (Sulfatase Modifying Factor 1), was identified in 2003 by the laboratories of Thomas Dierks and Andrea Ballabio. nih.gov They found that mutations in the SUMF1 gene were the underlying cause of MSD. pnas.org The purification of FGE was achieved by using a peptide mimic of the sulfatase recognition sequence where the target cysteine was replaced by a serine, which allowed the enzyme to bind tightly without performing the catalytic reaction. nih.gov This historical path, from clinical observation to biochemical identification and genetic confirmation, firmly established N-formylglycine as a critical, post-translationally installed catalytic residue essential for all sulfatase function. nih.govacs.orgpnas.org
Data Tables
Table 1: Key Enzymes and Their Functions
| Enzyme/Factor | Function | Organism Type |
|---|---|---|
| This compound-Generating Enzyme (FGE) / SUMF1 | Catalyzes the oxidation of a cysteine residue to N-formylglycine within a specific consensus sequence (CXPXR) in sulfatases. wikipedia.orgpnas.orgnih.gov | Eukaryotes, Aerobic Microbes |
| Anaerobic Sulfatase-Maturing Enzyme (anSME) | Catalyzes the oxygen-independent formation of N-formylglycine from either cysteine or serine residues in sulfatases. acs.orgwikipedia.org | Anaerobic Microbes |
Table 2: Evolution of N-Formylglycine Discovery
| Year/Period | Discovery/Finding | Significance |
|---|---|---|
| Pre-1995 | Clinical observation of Multiple Sulfatase Deficiency (MSD), a disorder characterized by the deficiency of all sulfatase activities. nih.gov | Indicated a common maturation factor was defective, not the individual sulfatase enzymes. nih.govacs.org |
| 1995 | Identification of a modified residue in the active site of sulfatases by the von Figura group. researchgate.net | The residue was identified as Cα-formylglycine (fGly), derived from a cysteine. researchgate.net |
| 2003 | Identification of the gene SUMF1 as the cause of MSD by the Dierks and Ballabio labs. nih.gov | Confirmed that the this compound-Generating Enzyme (FGE) encoded by SUMF1 is essential for sulfatase activation. nih.govpnas.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-formamidoacetic acid | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJBHEZMOKVTIM-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179615 | |
| Record name | N-formylglycine | |
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Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-15-8 | |
| Record name | Formylglycine | |
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| Record name | N-formylglycine | |
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| Record name | N-Formylglycine | |
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| Record name | N-formylglycine | |
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| Record name | N-formylglycine | |
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| Record name | FORMYLGLYCINE | |
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Biosynthesis and Maturation Pathways of N Formylglycine
Formylglycine-Generating Enzyme (FGE)-Dependent Biogenesis
The formation of fGly is an aerobic process that relies on the this compound-generating enzyme (FGE), also known as sulfatase-modifying factor 1 (SUMF1) in humans. wikipedia.orgnih.govnih.gov FGE, located in the endoplasmic reticulum, recognizes and modifies a specific cysteine residue within a consensus sequence on newly synthesized sulfatase polypeptides. wikipedia.orgnih.gov Dysfunction of FGE in humans leads to multiple sulfatase deficiency (MSD), a severe metabolic disorder, underscoring the vital role of this modification. pnas.orgnih.gov
Structural Homology and Conservation of FGE Active Sites
FGEs from both prokaryotic and eukaryotic organisms exhibit a high degree of structural homology, particularly within their active sites. wikipedia.orgnih.gov The aerobic FGE possesses a complex alpha/beta topology. wikipedia.org Structural analyses of FGE from various species, including Mycobacterium tuberculosis, Streptomyces coelicolor, and humans, reveal a highly conserved three-dimensional structure. nih.gov This conservation extends to the catalytic cysteine residues that are indispensable for the enzyme's function. wikipedia.orgnih.gov The active site is situated in a region of high conservation, capable of accommodating the sulfatase motif. nih.gov
| Catalytic Residues | Essential cysteine residues are conserved | wikipedia.orgnih.gov |
Role of the Conserved Cysteine Consensus Sequence (CXPXR)
FGE specifically recognizes and modifies a cysteine residue embedded within a highly conserved minimal consensus sequence, CXPXR, where 'X' can be any amino acid except proline. pnas.orgresearchgate.netresearchgate.net This five-amino acid motif is a critical determinant for substrate recognition by FGE. nih.gov The most common sequence found in human type I sulfatases is LCTPSR. researchgate.net The interaction between FGE and this consensus sequence is highly specific, and mutations within this motif can abolish the conversion of cysteine to fGly, leading to impaired sulfatase activity. nih.govnih.gov The proline residue in the +2 position and the arginine in the +3 position relative to the target cysteine are particularly crucial for recognition. nih.gov
Table 2: The FGE Consensus Sequence
| Position | Residue | Importance | Source |
|---|---|---|---|
| -1 | Cysteine (C) | The residue that is modified to fGly | pnas.orgresearchgate.net |
| 0 | Any amino acid except Proline (X) | Variable | researchgate.net |
| +1 | Proline (P) | Crucial for recognition | nih.gov |
| +2 | Any amino acid (X) | Variable | researchgate.net |
| +3 | Arginine (R) | Crucial for recognition | nih.gov |
Copper-Dependent Oxidative Mechanism of FGE
Initially thought to be a cofactor-independent oxygenase, FGE is now established as a copper-dependent metalloenzyme. wikipedia.orgnih.gov The enzyme utilizes a mononuclear copper center to catalyze the oxidation of the target cysteine residue. wikipedia.orgnih.gov This process is O₂-dependent and requires a reducing agent in vitro to maintain the active state of the enzyme. nih.gov
The active site of FGE coordinates a single Cu(I) ion with high affinity. pnas.orgnih.gov Structural and spectroscopic data have revealed that the copper atom is coordinated by two conserved cysteine residues within the FGE active site in a nearly linear geometry. pnas.orgnih.gov This bis-cysteine coordination is unusual for copper-dependent oxidases but is reminiscent of copper-chaperone proteins. pnas.orgnih.gov Upon substrate binding, a third thiolate ligand from the substrate's cysteine residue coordinates to the copper center, forming a three-coordinate trigonal planar complex. pnas.org This coordination environment is crucial for the subsequent steps of the catalytic cycle.
The catalytic cycle begins with the binding of the sulfatase substrate to the Cu(I)-containing FGE active site. nih.govnih.gov This is followed by the binding of molecular oxygen (O₂). nih.govnih.gov The binding of O₂ to the copper center facilitates its activation. nih.gov A proposed mechanism involves an outer-sphere electron transfer from Cu(I) to O₂ to generate a Cu(II)-superoxo species. nih.gov This highly reactive intermediate then abstracts a hydrogen atom from the β-carbon of the substrate's cysteine residue. nih.govnih.gov This hydrogen atom transfer is a key step in the oxidation process. nih.gov Following hydrogen abstraction, the resulting thioaldehyde intermediate hydrolyzes to form the final Cα-formylglycine residue and hydrogen sulfide. nih.gov
The transient nature of the reaction intermediates in the FGE catalytic cycle has made their direct observation challenging. nih.govbioengineer.org However, a combination of spectroscopic techniques and computational modeling has provided significant insights. X-ray absorption spectroscopy (XAS) has been instrumental in confirming the Cu(I) resting state of the enzyme and the change in coordination upon substrate binding. pnas.org Density functional theory (DFT) calculations have supported the formation of a three-coordinate tris(thiolate) complex upon substrate binding and have been used to model the electronic structure of proposed intermediates like the Cu(II)-superoxo species. pnas.orgbioengineer.org These computational approaches, along with stopped-flow UV/vis absorption spectroscopy, have been crucial in piecing together the mechanistic details of this unique enzymatic transformation. pnas.orgnih.gov
Regulation of Mammalian FGE Activity and Subcellular Localization
In mammals, the activity of the this compound-Generating Enzyme (FGE), also known as Sulfatase-Modifying Factor 1 (SUMF1), is intricately regulated through its specific subcellular localization and a network of protein-protein interactions within the early secretory pathway. nih.govnih.gov This ensures that newly synthesized sulfatases are correctly modified before reaching their final destinations.
Endoplasmic Reticulum Retention and Trafficking Mechanisms
The FGE protein is localized to the endoplasmic reticulum (ER), the primary site for the folding and modification of secretory proteins. wikipedia.orgwikipedia.org However, FGE itself does not possess a canonical ER retention sequence, such as the KDEL or HDEL motifs, that would typically anchor it within this organelle. nih.gov Instead, its retention and trafficking are dynamic processes mediated by specific regions of the enzyme and its interactions with other resident proteins of the secretory pathway.
The primary mechanism for retaining FGE within the ER involves a retrieval pathway from the Golgi apparatus. nih.gov A significant portion of FGE is transported from the ER to the cis-Golgi. From there, it is captured and returned to the ER. This retrograde transport is crucial for maintaining a sufficient concentration of FGE in the ER to act on newly synthesized sulfatases. nih.gov The N-terminal region of FGE, specifically residues 34-88 following the cleavage of its signal peptide, has been identified as essential for this biological activity and retention. nih.govescholarship.org This region facilitates interactions with trafficking proteins that recognize and escort FGE back to the ER.
Protein-Protein Interactions Modulating FGE Function
The regulation and localization of mammalian FGE are governed by specific interactions with several key proteins in the ER and Golgi. nih.gov These interactions not only control the enzyme's location but also modulate its catalytic function and stability.
Key protein interactions include:
ERp44: This protein is a key player in the retrieval of FGE from the Golgi back to the ER. ERp44 binds to the N-terminal extension of FGE through both noncovalent interactions and a disulfide linkage, mediating its retrograde transport. nih.gov Competition with other substrates for ERp44 binding may regulate the amount of FGE that is secreted from the cell versus that which is retained. nih.gov
Protein Disulfide Isomerase (PDI): PDI is involved in both retaining FGE in the ER and enhancing its catalytic activity. nih.gov This functional enhancement is dependent on the catalytic activity of PDI itself, suggesting it may act as a disulfide reductant that helps maintain FGE in an active state. nih.gov
ERGIC-53: This protein functions as an anterograde (ER-to-Golgi) cargo receptor. It binds to FGE and facilitates its transport to the cis-Golgi, while also appearing to protect it from degradation by the proteasome. nih.gov
A portion of FGE can evade this retention machinery and is secreted from the cell, where it can be taken up by other cells via the mannose receptor. nih.gov However, a large fraction of this secreted FGE is inactivated by proteases like furin. nih.gov
Table 1: Proteins Interacting with Mammalian this compound-Generating Enzyme (FGE)
| Interacting Protein | Location | Primary Function with FGE | Mechanism of Interaction/Modulation |
| ERp44 | ER/Golgi | Mediates retrograde transport (retrieval) of FGE from the Golgi to the ER. nih.gov | Binds to the N-terminal region of FGE via noncovalent forces and a disulfide bond. nih.gov |
| PDI | ER | Retains FGE in the ER and increases its catalytic activity. nih.gov | Dependent on the catalytic activity of PDI, possibly by acting as a disulfide reductant. nih.gov |
| ERGIC-53 | ER/Golgi | Facilitates anterograde transport of FGE from the ER to the Golgi; protects FGE from degradation. nih.gov | Acts as a cargo binding protein that cycles between the ER and Golgi. nih.gov |
Anaerobic Sulfatase-Maturing Enzyme (anSME)-Dependent Biogenesis
In anaerobic microorganisms, a distinct, oxygen-independent pathway exists for the formation of N-formylglycine. nih.gov This process is catalyzed by the anaerobic sulfatase-maturing enzyme (anSME), which belongs to the radical S-adenosylmethionine (AdoMet) superfamily. nih.govpnas.org
Oxygen-Independent N-Formylglycine Formation
The anSME system catalyzes the conversion of a cysteine or serine residue to N-formylglycine without the use of molecular oxygen. nih.govpnas.org These enzymes contain iron-sulfur clusters, typically [4Fe-4S] clusters, which are essential for their catalytic activity. nih.govnih.gov The reaction is initiated when the enzyme binds and reductively cleaves S-adenosyl-l-methionine (AdoMet), generating a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical then initiates the oxidation of the target amino acid by abstracting a hydrogen atom, leading to the formation of N-formylglycine through a proposed radical-based mechanism. nih.govnih.gov This contrasts sharply with the aerobic FGE mechanism, which uses molecular oxygen and a copper cofactor to perform the oxidation. wikipedia.orgpnas.org
Substrate Specificity (Cysteine or Serine) in Anaerobic Systems
A key feature of anSMEs is their dual substrate specificity. nih.gov Unlike their aerobic, eukaryotic counterparts (FGEs), which are strictly specific for cysteine residues, anSMEs can catalyze the conversion of either a cysteine or a serine residue within the conserved sulfatase motif to N-formylglycine. nih.govescholarship.orgnih.gov This broader substrate scope makes anSMEs responsible for activating both Cys-type and Ser-type sulfatases in anaerobic organisms. nih.gov
While capable of acting on both substrates, some anSMEs exhibit a preference. For instance, the well-studied anSME from Klebsiella pneumoniae, known as AtsB, can modify both serine and cysteine but shows a four-fold increase in activity when cysteine is the substrate. wikipedia.orgnih.gov This demonstrates that while the capacity is dual, kinetic preferences can exist within this enzyme family.
Mechanistic Enzymology of N Formylglycine Dependent Sulfatases
Catalytic Role of N-Formylglycine in Sulfate (B86663) Ester Hydrolysis
The presence of N-Formylglycine is directly correlated with sulfatase activity, indicating its essential role in the enzymatic function. nih.govacs.org The aldehyde group of fGly and the geminal diol formed by its hydration are key to its catalytic power. nih.govescholarship.org
Formation and Reactivity of the Geminal Diol Intermediate (fGly-diol)
In the resting state of the sulfatase enzyme, the aldehyde group of N-Formylglycine is rapidly hydrated to form a geminal diol (fGly-diol). nih.govescholarship.org This hydrated form is predominant and serves as the catalytic nucleophile. nih.govescholarship.orgrsc.org The presence of the fGly-diol has been confirmed by crystal structures of various sulfatases, including arylsulfatase A (ASA), arylsulfatase B (ASB), and Pseudomonas aeruginosa arylsulfatase (PAS). nih.gov In the high-resolution structure of PAS, the fGly-diol was observed at full occupancy. nih.gov The geminal diol's hydroxyl groups are more nucleophilic than a standard primary alcohol, which contributes to the accelerated rate of enzyme sulfation. nih.govacs.org
Nucleophilic Attack and Sulfoenzyme Intermediate Formation
The catalytic cycle begins with the binding of a sulfate ester substrate in the active site. nih.govresearchgate.net One of the hydroxyl groups of the fGly-diol, activated by a nearby aspartate residue, performs a nucleophilic attack on the sulfur atom of the sulfate ester. nih.govacs.orgresearchgate.net This initial SN2-like step results in the cleavage of the S-O bond of the substrate, releasing the alcohol co-product and forming a covalent sulfoenzyme intermediate. nih.govacs.orgportlandpress.com Evidence for this intermediate comes from crystal structures showing a sulfated fGly-diol and studies using chiral sulfate esters which show a net retention of configuration, consistent with an initial SN2 reaction. nih.govacs.org
Proposed Mechanisms for Desulfation: SN2-E2 vs. SN2-SN2 Pathways
Two primary mechanisms have been proposed for the breakdown of the sulfoenzyme intermediate to release sulfate and regenerate the active enzyme. nih.govacs.org
SN2-E2 Pathway: This mechanism, currently favored, involves an E2 elimination reaction. nih.govacs.org A conserved histidine residue acts as a base, deprotonating the remaining hydroxyl group of the fGly-diol. nih.govresearchgate.net This leads to the elimination of sulfate and the transient formation of the fGly-aldehyde. nih.govacs.org This pathway is supported by studies on Cys-to-Ser mutants of sulfatases, which can form the sulfoenzyme intermediate but cannot release the sulfate, suggesting a mechanism other than simple hydrolysis is at play. nih.govacs.org Theoretical studies also indicate a significant preference for the E2 mechanism to release sulfate. acs.org
SN2-SN2 Pathway: This alternative pathway proposes a second SN2 reaction where a water molecule or hydroxide (B78521) ion directly attacks the sulfur atom of the sulfoenzyme intermediate to release sulfate. nih.govacs.org While the initial nucleophilic attack is an SN2 reaction, evidence for the second SN2 step is less compelling. nih.govacs.org
| Feature | SN2-E2 Pathway | SN2-SN2 Pathway |
|---|---|---|
| Key Step | E2 Elimination | SN2 Substitution |
| Catalytic Residue | Conserved Histidine (as a base) | Water/Hydroxide |
| Intermediate | Transient fGly-aldehyde | - |
| Supporting Evidence | Cys-to-Ser mutant studies, theoretical calculations nih.govacs.orgacs.org | Initial proposal based on general acid-base catalysis nih.govacs.org |
Kinetic Analysis and Rate Enhancement by N-Formylglycine
N-Formylglycine-dependent sulfatases are remarkably efficient enzymes, achieving rate enhancements (kcat/kuncat) of up to 1026 for alkylsulfate substrates. nih.gov This extraordinary catalytic power is largely attributed to the unique properties of the fGly residue. nih.gov The uncatalyzed hydrolysis of sulfate esters is extremely slow, with a half-life estimated to be 1018 years, highlighting the evolutionary significance of the fGly-mediated catalytic strategy. nih.gov
Structural Biology of N-Formylglycine-Containing Sulfatases
Active Site Architecture and Conserved Residues
The active site of N-Formylglycine-dependent sulfatases is a highly conserved environment, featuring several key residues that are crucial for catalysis. nih.govescholarship.org A divalent metal ion, typically Ca2+, is present in the active site and is essential for binding and polarizing the sulfate ester substrate. nih.govescholarship.orgmdpi.com
The key components of the active site include:
The N-Formylglycine (fGly) residue: Located within a conserved sequence motif, (C/S)XPXR, it serves as the catalytic nucleophile in its hydrated geminal diol form. escholarship.orgmdpi.com
Metal-binding residues: A set of conserved aspartate and asparagine/glutamine residues coordinate the Ca2+ ion. nih.govescholarship.org These include three aspartates and one asparagine in Pedobacter yulinensis sulfatase (PyuS). mdpi.com
Substrate-binding residues: Several acidic residues are responsible for binding the substrate. nih.gov
A catalytic base: A conserved histidine residue is positioned to act as a general base, facilitating the deprotonation of the fGly-diol in the proposed SN2-E2 mechanism. nih.govresearchgate.net
A catalytic acid: A conserved lysine (B10760008) or histidine acts as a catalytic acid to protonate the leaving group. portlandpress.com In SGSH, a unique N-sulfatase, this lysine is replaced by an arginine (Arg282) that is positioned to bind the N-linked sulfate of the substrate. iucr.org
| Residue/Component | Function | Example from P. aeruginosa AtsA | References |
|---|---|---|---|
| N-Formylglycine (fGly) | Catalytic nucleophile (as fGly-diol) | FGly51 | nih.govmdpi.com |
| Ca2+ ion | Substrate binding and polarization | - | nih.govescholarship.orgmdpi.com |
| Aspartate | Activates fGly-diol for nucleophilic attack | Asp317 | nih.govresearchgate.netnih.gov |
| Histidine | General base in E2 elimination | His115 | nih.govresearchgate.netnih.gov |
| Aspartate/Asparagine | Metal coordination | Asp15, Asp16, Asp276, Asn277 (in PyuS) | nih.govmdpi.com |
| Lysine/Arginine | Protonates the leaving group | - | portlandpress.comiucr.org |
Substrate Binding and Catalytic Activation within the Sulfatase Active Site
The catalytic prowess of N-formylglycine (fGly)-dependent sulfatases is rooted in the unique architecture of their active sites. This catalytic center is a highly organized environment designed to bind a diverse array of sulfate ester substrates and facilitate their hydrolysis with remarkable efficiency. The key to this function lies in the interplay between the post-translationally generated fGly residue, a divalent metal cation, and a constellation of conserved amino acid residues that orchestrate substrate binding and catalytic activation.
Substrate Binding
The binding of a sulfate ester substrate within the active site is a precisely coordinated event. The active site pocket utilizes a network of amino acid residues and a coordinated metal ion to correctly position the substrate for catalysis. A divalent metal ion, typically calcium (Ca²⁺), is a conserved feature and plays a crucial structural role, stabilized by coordination with several highly conserved acidic residues. nih.govacs.orgescholarship.orgcuvillier.de These residues, along with others, form a pocket that recognizes and binds the sulfate group of the substrate through a series of electrostatic interactions and hydrogen bonds.
The key residues involved in creating this binding pocket and coordinating the essential metal ion have been identified through structural studies of various sulfatases, such as Arylsulfatase A (ARSA), Arylsulfatase B (ARSB), and Pseudomonas aeruginosa arylsulfatase (PAS).
Table 1: Key Residues in the Sulfatase Active Site for Metal Coordination and Substrate Binding This table summarizes the essential amino acid residues responsible for coordinating the active site metal ion and directly interacting with the sulfate ester substrate, based on structural data from representative sulfatases.
| Residue Function | Residue in P. aeruginosa Sulfatase (PAS) | Residue in Human Arylsulfatase A (ASA) | Residue in Human Arylsulfatase B (ASB) |
| Catalytic Nucleophile | Cα-Formylglycine | Cα-Formylglycine | Cα-Formylglycine |
| Metal Coordination | Asp29, Asp30, Asn31 | Asp53, Asp54, Asn55 | Asp54, Asp55, Asn56 |
| Metal Coordination | Asp317 | Asp348 | Asp300 |
| Metal Coordination | His115 | His143 | His147 |
| Substrate Binding/Positioning | Lys113 | Lys141 | Lys145 |
| Substrate Binding/Positioning | Arg67 | Arg98 | Arg95 |
| Substrate Binding/Positioning | His211 | His240 | His244 |
Catalytic Activation and Mechanism
Upon substrate binding, the active site environment activates the fGly-diol for a nucleophilic attack on the sulfur atom of the substrate's sulfate group. acs.orgescholarship.org This activation is thought to be initiated by a conserved aspartate residue (e.g., Asp317 in PAS) acting as a general base. acs.orgescholarship.org This aspartate abstracts a proton from one of the gem-diol's hydroxyl groups, significantly increasing its nucleophilicity.
The activated hydroxyl group then attacks the electrophilic sulfur atom of the bound sulfate ester. This results in the formation of a covalent sulfoenzyme intermediate, where the sulfate is transiently attached to the fGly residue, and the corresponding alcohol product is released. acs.org
The final step is the hydrolysis of this sulfoenzyme intermediate to release the sulfate ion and regenerate the active site. Evidence from site-directed mutagenesis studies, particularly involving Cys-to-Ser mutants, strongly favors an E2 elimination mechanism over a direct SN2 attack by water. acs.org In this proposed pathway, a conserved histidine residue (e.g., His115 in PAS) functions as a general base, abstracting a proton from the carbon of the fGly backbone. acs.org This facilitates the cleavage of the C-O-S bond, releasing the sulfate and reforming the fGly aldehyde, which is then rehydrated to the gem-diol, preparing the enzyme for the next catalytic cycle. acs.orgescholarship.org
Table 2: Residues Involved in the Catalytic Steps of Sulfate Ester Hydrolysis This table outlines the roles of key amino acid residues during the catalytic cycle, from the activation of the nucleophile to the final release of the sulfate product.
| Catalytic Step | Key Residue(s) | Role of Residue |
| Activation of Nucleophile | Aspartate (e.g., Asp317 in PAS) | Acts as a general base to deprotonate the fGly-diol, increasing its nucleophilicity. acs.orgescholarship.org |
| Nucleophilic Attack | Hydrated N-Formylglycine (fGly-diol) | The deprotonated hydroxyl group attacks the sulfur atom of the substrate. acs.orgescholarship.orgcuvillier.de |
| Intermediate Stabilization | Divalent Cation (Ca²⁺), various residues | Stabilize the transient sulfoenzyme intermediate. |
| Elimination & Regeneration | Histidine (e.g., His115 in PAS) | Acts as a general base to facilitate the E2 elimination of the sulfate group, regenerating the fGly aldehyde. acs.org |
Biological and Pathophysiological Implications of N Formylglycine Metabolism
Role in Sulfatase Activation and Function
The generation of N-formylglycine is an essential step for the catalytic activity of all sulfatases. pnas.orgacs.org This conversion is carried out by the formylglycine-generating enzyme (FGE), which oxidizes a conserved cysteine residue within the active site of newly synthesized sulfatases into fGly. mdpi.comnih.gov This modification is indispensable for the function of sulfatases, which are a family of enzymes responsible for the hydrolysis of sulfate (B86663) esters from a wide variety of substrates. nih.govmhmedical.com
Broad Physiological Functions of Sulfatases in Metabolism and Signaling
Sulfatases are crucial for numerous biological processes, playing a key role in both catabolism and cellular signaling. nih.gov They are involved in the breakdown of a diverse range of sulfated molecules, including glycosaminoglycans (GAGs), sulfolipids, and steroid hormones. nih.govmedlineplus.gov This degradative function is vital for maintaining cellular homeostasis and preventing the toxic accumulation of these substrates. childrenshospital.org
The major physiological substrates for sulfatases include:
Glycosaminoglycans (GAGs): Sulfatases are essential for the stepwise degradation of GAGs like heparan sulfate, dermatan sulfate, keratan (B14152107) sulfate, and chondroitin (B13769445) sulfate. nih.gov
Sulfolipids: Arylsulfatase A (ARSA) is responsible for hydrolyzing sulfatides, which are crucial components of the myelin sheath in the nervous system. nih.gov
Steroid Sulfates: Steroid sulfatase (STS) plays a significant role in hormone regulation by converting inactive steroid sulfates into their active forms. cas.cz For example, it hydrolyzes estrone (B1671321) sulfate to estrone, a precursor for estradiol. cas.cz
Beyond their catabolic functions, sulfatases act as important regulators of signaling pathways. nih.gov By modifying the sulfation patterns of molecules like heparan sulfate proteoglycans (HSPGs) on the cell surface, they can modulate the activity of various signaling molecules, including growth factors and morphogens. frontiersin.orgbiologists.com
Modulation of Cell Signaling and Developmental Processes by Sulfatases
The regulatory role of sulfatases in cell signaling has significant implications for developmental processes. biologists.com Extracellular sulfatases, specifically SULF1 and SULF2, can remove 6-O-sulfate groups from heparan sulfate chains, thereby altering the binding of signaling molecules like Wnt and Fibroblast Growth Factors (FGFs) to their receptors. frontiersin.orgbiologists.comrupress.org
This modulation of signaling pathways is critical for:
Development: Proper sulfatase function is essential for normal embryonic development. For instance, the regulation of Wnt signaling by sulfatases is crucial for processes like myogenesis. biologists.com
Neuronal Processes: Sulfatases are involved in brain development and function. plos.org Deficiencies in sulfatase activity can lead to impaired neurite outgrowth and reduced neuronal cell survival. plos.org
Cancer Progression: Dysregulation of sulfatase activity, particularly SULF2, has been implicated in cancer. frontiersin.org SULF2 can promote hepatocellular carcinoma progression by modulating various signaling pathways, including TGF-β and PI3K/ERK. frontiersin.org
Disorders Associated with N-Formylglycine Biogenesis and Sulfatase Dysfunction
Defects in the biogenesis of N-formylglycine, and the subsequent dysfunction of all sulfatases, lead to a devastating group of genetic disorders. The most prominent of these is Multiple Sulfatase Deficiency (MSD). mdpi.com
Multiple Sulfatase Deficiency (MSD)
MSD is a rare, autosomal recessive lysosomal storage disorder caused by mutations in the SUMF1 gene. medlineplus.govorpha.net This gene encodes the this compound-generating enzyme (FGE), and its mutation leads to a deficiency in the activity of all sulfatases. mdpi.commedlineplus.gov The result is the accumulation of various sulfated substrates within the lysosomes, leading to widespread cellular dysfunction. mdpi.comchildrenshospital.org
The clinical presentation of MSD is heterogeneous, combining features of several individual sulfatase deficiencies, such as metachromatic leukodystrophy and various mucopolysaccharidoses. mdpi.combiorxiv.org The severity and age of onset can vary, leading to different classifications of the disease. medlineplus.gov
Genetic Basis and Reported Mutations in FGE
MSD is caused by mutations in the SUMF1 gene, located on chromosome 3p26. orpha.netturkjpediatr.org These mutations are inherited in an autosomal recessive pattern, meaning an affected individual inherits two mutated copies of the gene, one from each parent. medlineplus.gov
Over 50 pathogenic mutations in the SUMF1 gene have been identified. orpha.net The majority of these are missense mutations, which result in an FGE enzyme with reduced stability and/or catalytic activity. mdpi.combioscientifica.com The level of residual FGE function often correlates with the clinical severity of MSD; mutations that lead to a completely unstable and inactive enzyme are generally associated with the most severe neonatal forms of the disease. medlineplus.gov
Table 1: Examples of SUMF1 Gene Mutations in Multiple Sulfatase Deficiency
| Mutation | Type of Mutation | Consequence | Associated Phenotype | Reference |
| c.777C>G | Missense | p.N259K amino acid substitution | Neonatal MSD | turkjpediatr.org |
| p.A279V | Missense | Amino acid substitution | Multiple Sulfatase Deficiency | biorxiv.org |
This table provides examples and is not an exhaustive list of all reported mutations.
Cellular and Systemic Manifestations of Sulfatase Deficiencies
The combined deficiency of all sulfatases in MSD leads to a complex and severe clinical picture affecting multiple organ systems. The accumulation of undegraded sulfated macromolecules within lysosomes causes cellular damage and organ dysfunction. mdpi.com
Table 2: Systemic Manifestations of Multiple Sulfatase Deficiency
| System | Manifestations | Description | References |
| Nervous System | Leukodystrophy, developmental delay/regression, seizures, ataxia | Deterioration of white matter in the brain, loss of developmental milestones, and movement disorders are common. | medlineplus.govrarediseases.orgnih.gov |
| Skeletal System | Dysostosis multiplex, scoliosis, joint stiffness | A specific pattern of skeletal abnormalities, curvature of the spine, and reduced joint mobility are frequently observed. | medlineplus.govrarediseases.org |
| Integumentary System | Ichthyosis, hypertrichosis | Dry, scaly skin and excessive hair growth are common features. | medlineplus.govbioscientifica.com |
| Visceral Organs | Hepatosplenomegaly | Enlargement of the liver and spleen is often present. | medlineplus.govrarediseases.org |
| Facial Features | "Coarse" facial features | A characteristic appearance of the face is often noted. | medlineplus.gov |
| Auditory System | Hearing loss | Can be a feature of the disorder. | medlineplus.gov |
| Cardiovascular System | Heart malformations, cardiac valve disease | Structural heart defects and issues with heart valves can occur. | medlineplus.govbiorxiv.org |
The multi-systemic nature of MSD underscores the fundamental importance of N-formylglycine-dependent sulfatase activity for normal human physiology. biorxiv.org The disease represents a tragic example of how a single defect in a post-translational modification pathway can have devastating consequences throughout the body.
Specific Sulfatase-Related Pathologies (e.g., Lysosomal Storage Disorders, Chondrodysplasia Punctata Type 1, X-Linked Ichthyosis)
The metabolism of N-formylglycine (fGly) is intrinsically linked to the activity of sulfatases, a family of enzymes crucial for the breakdown of sulfate esters. The generation of fGly is a critical post-translational modification that occurs in the active site of all eukaryotic sulfatases. nih.gov This modification, catalyzed by the this compound-generating enzyme (FGE), converts a conserved cysteine residue into fGly. researchgate.netcuvillier.de The aldehyde group of fGly is essential for the catalytic mechanism of sulfatases. researchgate.netescholarship.org Consequently, defects in this metabolic process lead to a loss of sulfatase activity, resulting in a spectrum of severe genetic disorders.
Multiple Sulfatase Deficiency (MSD) is the archetypal pathology of impaired N-formylglycine metabolism. nih.govnih.govplos.org This rare, autosomal recessive lysosomal storage disorder is caused by mutations in the SUMF1 gene, which encodes FGE. nih.govplos.org The dysfunctional FGE fails to produce fGly, leading to the simultaneous deficiency of all 17 known sulfatases. uniprot.orgnih.gov This global loss of sulfatase activity results in the accumulation of various sulfated macromolecules, such as glycosaminoglycans (GAGs), sulfolipids, and steroid sulfates, within lysosomes and other cellular compartments. plos.orgresearchgate.net
The clinical presentation of MSD is a composite of symptoms from individual sulfatase deficiencies, making it a complex and devastating multisystemic disease. plos.orgplos.org These overlapping pathologies include:
Lysosomal Storage Disorders: The inability to degrade GAGs and sulfolipids is a hallmark of lysosomal storage diseases. plos.orgmdpi.com MSD, therefore, presents with features characteristic of various mucopolysaccharidoses (MPS), such as MPS II (Hunter syndrome), MPS IIIA, and MPS VI, as well as metachromatic leukodystrophy (MLD), which is caused by a deficiency of arylsulfatase A. researchgate.netacs.org Symptoms often include coarse facial features, organomegaly, skeletal abnormalities, and profound neurological deterioration. plos.orgplos.org
Chondrodysplasia Punctata Type 1 (CDPX1): This condition, also known as X-linked recessive chondrodysplasia punctata, is caused by a deficiency in arylsulfatase E (ARSE). researchgate.netnih.gov In MSD, the inactivation of ARSE contributes to skeletal abnormalities, including stippled calcifications in cartilage, particularly in the epiphyses of long bones, and nasal hypoplasia. researchgate.netcapes.gov.br
X-Linked Ichthyosis (XLI): This skin disorder results from a deficiency of steroid sulfatase (STS). acs.orgresearchgate.net The lack of active STS in MSD patients leads to the accumulation of cholesterol sulfate in the skin, causing dry, scaly skin (ichthyosis). researchgate.netcapes.gov.bracs.org
The severity of MSD can vary, with neonatal forms being the most severe and often leading to early death, while late-infantile and juvenile forms show a slower progression of symptoms. nih.govplos.org
| Disorder | Affected Sulfatase(s) | Key Accumulated Substrate(s) | Resulting Pathology in MSD |
| Multiple Sulfatase Deficiency (MSD) | All sulfatases | Glycosaminoglycans, Sulfolipids, Steroid Sulfates | Combined features of all single sulfatase deficiencies. |
| Lysosomal Storage Disorders (e.g., MLD, MPS) | Arylsulfatase A, Iduronate-2-sulfatase, etc. | Sulfatides, Heparan sulfate, Dermatan sulfate | Neurodegeneration, skeletal dysplasia, organomegaly. plos.orgplos.org |
| Chondrodysplasia Punctata Type 1 (CDPX1) | Arylsulfatase E (ARSE) | Unknown, likely related to bone/cartilage matrix | Skeletal abnormalities, punctiform calcification of bones. researchgate.netresearchgate.net |
| X-Linked Ichthyosis (XLI) | Steroid Sulfatase (STS) | Cholesterol Sulfate | Dry, scaly skin (ichthyosis). acs.orgresearchgate.net |
N-Formylglycine as a Disease Biomarker
Given its central role in specific metabolic pathways, the abundance of N-formylglycine and related metabolites can serve as a valuable biomarker in certain disease states. The field of metabolomics, which involves the comprehensive analysis of small molecules in biological samples, has enabled the identification of metabolic signatures that can aid in diagnosis and prognosis.
Metabolomic Profiling for Diagnostic and Prognostic Applications (e.g., Sarcoidosis)
Sarcoidosis is a multisystem inflammatory disease of unknown cause, characterized by the formation of non-caseating granulomas in various organs, most commonly the lungs. mdpi.com Its diagnosis can be challenging due to diverse clinical presentations and the lack of specific biomarkers. plos.orgnih.gov Recent metabolomic studies have highlighted the potential of N-formylglycine as a diagnostic biomarker for this condition.
A study utilizing liquid chromatography-mass spectrometry (LC-MS) on serum samples identified N-formylglycine as a potential biomarker for distinguishing patients with sarcoidosis from those with chronic obstructive pulmonary disease (COPD). nih.govresearchgate.netmdpi.com In a single biomarker analysis, N-formylglycine demonstrated a receiver operating characteristic (ROC) area under the curve (AUC) of greater than 0.8, indicating good diagnostic accuracy. nih.govmdpi.com While a combination of five different metabolites achieved a slightly higher ROC of 0.87, the performance of N-formylglycine alone was notable. nih.gov
The precise biochemical mechanism leading to altered N-formylglycine levels in sarcoidosis is not yet fully elucidated but is thought to be linked to the intense inflammatory and metabolic activity within the granulomas. nih.govnih.gov Macrophages and T-cells, which are key components of sarcoid granulomas, undergo significant metabolic reprogramming. nih.govnih.gov This altered cellular metabolism could potentially impact pathways involving glycine (B1666218) and its derivatives.
Currently, the primary application of N-formylglycine in sarcoidosis is diagnostic, particularly in differentiating it from other pulmonary conditions. nih.gov Research into its prognostic value—that is, its ability to predict disease progression, severity, or response to therapy—is still in early stages. nih.govmdpi.com Distinguishing between sarcoidosis patients who will undergo spontaneous resolution and those who will develop a progressive, fibrotic disease is a major clinical challenge. nih.gov Future studies may reveal if N-formylglycine levels correlate with disease outcomes, potentially aiding in patient stratification and management.
| Biomarker Application | Disease | Finding | Significance |
| Diagnostic | Sarcoidosis | N-formylglycine levels can help distinguish sarcoidosis from COPD. nih.govmdpi.com | Offers a potential non-invasive tool to aid in differential diagnosis. |
| Diagnostic Accuracy | Sarcoidosis | Receiver Operating Characteristic (ROC) AUC > 0.8 for N-formylglycine alone. nih.govmdpi.com | Indicates good performance as a standalone biomarker. |
| Prognostic | Sarcoidosis | Currently under investigation. | Potential to predict disease course (resolution vs. progression) is an area for future research. nih.gov |
N-Formylglycine in Microbial Physiology and Virulence
The N-formylglycine modification system is not exclusive to eukaryotes; it is also present in various prokaryotes, where it plays a crucial role in microbial physiology and, in the case of pathogens, virulence.
Sulfatase Activity in Pathogens (e.g., Mycobacterium tuberculosis)
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a complex sulfur metabolism that is essential for its survival, persistence, and pathogenesis within the human host. researchgate.netnih.gov The Mtb genome encodes a family of sulfatase enzymes, including at least six Type I sulfatases that are dependent on the fGly modification for their activity. plos.org Mtb also has a gene encoding a functional FGE, which, like its eukaryotic counterpart, catalyzes the oxidation of a specific cysteine residue to N-formylglycine within its target sulfatases. uniprot.orgnih.gov
The presence of this entire enzymatic machinery underscores the importance of sulfatase activity for Mtb. These enzymes are believed to be involved in sulfate scavenging, allowing the bacterium to acquire essential sulfur from the host environment for the biosynthesis of critical sulfur-containing molecules like cysteine, methionine, and mycothiol. plos.orgnih.gov Mycothiol, in particular, is vital for protecting Mtb against oxidative stress encountered within host macrophages. nih.gov
Interestingly, research has shown that a mutant Mtb strain lacking FGE still exhibited some residual sulfatase activity, suggesting the presence of FGE-independent sulfatases (Type II and Type III) in this organism as well. plos.orgnih.gov Nevertheless, the conservation of the FGE-dependent pathway across many mycobacterial species points to a significant role in their physiology. nih.gov
Impact on Host-Pathogen Interactions
The activity of N-formylglycine-dependent sulfatases in pathogens like M. tuberculosis is thought to directly influence the host-pathogen interface. nih.govplos.org Many host molecules, particularly on cell surfaces and in the extracellular matrix, are heavily sulfated. These include glycosaminoglycans (GAGs) like heparan sulfate. Mycobacterial sulfatases may act on these host molecules, modifying cell surface interactions and facilitating processes like adhesion to epithelial cells or manipulation of the host immune response. plos.orgnih.gov
For example, the Mtb arylsulfatase AtsG has been identified as a protein that binds to human interleukin-8 (IL-8), a key chemokine involved in recruiting neutrophils to the site of infection. plos.org This interaction may modulate the early inflammatory response to the benefit of the pathogen. By hydrolyzing sulfate esters on host molecules, Mtb sulfatases could alter signaling pathways, disrupt tissue barriers, or release nutrients, thereby shaping the infection microenvironment to support its survival and replication. plos.orgnih.gov Therefore, the FGE-sulfatase system represents a potential target for the development of new anti-tuberculosis therapies, as its inhibition could disrupt a key aspect of Mtb's virulence strategy. nih.gov
Advanced Research Methodologies for N Formylglycine Studies
Structural Determination Techniques
Structural biology techniques are fundamental to understanding the complex machinery of the formylglycine-generating enzyme (FGE), which catalyzes the conversion of a specific cysteine residue into fGly. escholarship.org These methods have been pivotal in visualizing the enzyme's active site and how it interacts with its substrates and essential cofactors.
X-ray crystallography has been instrumental in revealing the high-resolution, three-dimensional structures of FGE, providing a static yet detailed snapshot of the enzyme's architecture. nih.govpdbj.org This technique has been successfully applied to FGE from various organisms, including Streptomyces coelicolor and Thermomonospora curvata, both in its apo form and, crucially, in complex with its copper cofactor and substrate analogs. nih.govrsc.orgnih.govrsc.org
High-resolution crystal structures have demonstrated that the catalytic copper(I) ion in the resting state of FGE is coordinated by two active-site cysteine residues in a distinctive, nearly linear geometry. pnas.orgnih.govpdbj.orgmiami.edurcsb.org This coordination is unusual among copper oxidases, which typically feature histidine-dominated, higher-coordination environments. rsc.orgrsc.org Upon binding of a cysteine-containing peptide substrate, a significant conformational change occurs. The copper center shifts from a two-coordinate linear geometry to a three-coordinate, trigonal planar tris-thiolate complex, a structural rearrangement believed to be essential for activating the enzyme for its reaction with molecular oxygen. pnas.orgpdbj.orgrsc.orgnih.govmiami.edu
The structure of FGE from Thermomonospora curvata in complex with both copper and a 17-residue substrate analog was determined at an exceptionally high resolution of 1.04 Å. rsc.orgnih.govrcsb.org This detailed structure unveiled a highly organized network of four crystallographic water molecules and two active site residues that create an acidic pocket for binding molecular oxygen adjacent to the copper center. rsc.orgnih.govrsc.orgrcsb.org This acidic environment is considered a key determinant for efficient O₂ activation. rsc.orgnih.gov
Table 1: Selected X-ray Crystallography Data for this compound-Generating Enzyme (FGE) Complexes
| PDB ID | Enzyme Source | Complex Components | Resolution (Å) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| 6MUJ | Streptomyces coelicolor | FGE bound to Cu(I) cofactor | 2.2 | Reveals a linear, two-coordinate Cu(I) center with two cysteine ligands. | pnas.orgnih.govpdbj.orgrcsb.org |
| 6S07 | Thermomonospora curvata | FGE in complex with Cu(I) and a peptide substrate | 1.04 | Shows a trigonal planar tris-cysteine coordinated Cu(I) center and an acidic O₂-binding pocket. | rsc.orgnih.govrcsb.org |
| 5NXL | Thermomonospora curvata | FGE in complex with Ag(I) (mimicking Cu(I)) | - | Provided early evidence for the dicysteine metal-binding motif. | rsc.orgnih.govrsc.org |
While crystallography provides a high-resolution picture, it represents a static state. X-ray Absorption Spectroscopy (XAS) offers a complementary probe to elucidate the electronic and geometric structure of the metal center in solution, providing data on the enzyme in a more dynamic environment. pnas.orgacs.org XAS studies, particularly utilizing the Extended X-ray Absorption Fine Structure (EXAFS) region, have been crucial in confirming and extending the findings from crystallography. pnas.org
XAS data for the Cu(I)-bound FGE in solution confirmed the linear, two-coordinate model derived from the crystal structure. pnas.org These measurements established the configuration of the resting enzyme's metal center unambiguously. pnas.orgnih.govpdbj.orgmiami.edurcsb.org More significantly, XAS was used to directly observe the change in the copper coordination environment upon the addition of a substrate peptide. The results showed a clear shift to a three-coordinate tris(thiolate) Cu(I) complex, characterized by an average Cu-S bond distance of 2.14 Å. pnas.org This inner-sphere substrate coordination is a critical step that "turns on" the enzyme for O₂ activation. pnas.orgnih.govpdbj.orgmiami.edurcsb.org Furthermore, XAS has been employed to characterize key reaction intermediates, defining a novel end-on sulfenate(O)-Cu(I) coordination that forms after the initial oxygenation steps. acs.org
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate aspects of the N-formylglycine system that are often inaccessible to experimental techniques alone, such as transient reaction intermediates, electronic structures, and the vast conformational landscapes of peptides.
To understand the dynamic process of cysteine oxidation by FGE, researchers have turned to hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. researchgate.netscilit.comnih.govnih.gov This method allows for the treatment of the reactive center (the copper ion, its ligands, the substrate, and O₂) with high-level quantum mechanics, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics. nih.govnih.gov
QM/MM calculations have provided a plausible mechanism for the transformation catalyzed by FGE. researchgate.netscilit.com These simulations suggest that the reaction begins with the binding of dioxygen to the tris-thiolate Cu(I) center of the enzyme-substrate complex. researchgate.netscilit.com This binding event forms a triplet Cu(II)-superoxide species. researchgate.net This highly reactive intermediate is then poised to perform the rate-limiting step: the abstraction of a hydrogen atom from the Cβ-H bond of the substrate cysteine residue. acs.orgresearchgate.net These computational findings are consistent with spectroscopic data and provide a detailed, step-by-step model of the O₂ activation and subsequent substrate oxidation. acs.org
Density Functional Theory (DFT) is a quantum mechanical method used extensively to analyze the electronic structure and energetics of the FGE active site and its reaction intermediates. pnas.orgpdbj.orgnih.govd-nb.infoderpharmachemica.com DFT calculations have been vital in supporting and interpreting experimental data, particularly from XAS. pnas.orgpdbj.org For instance, DFT calculations corroborated the formation of a three-coordinate tris(thiolate) trigonal planar complex upon substrate binding, showing it to be an energetically favorable state. pnas.orgnih.govmiami.eduosti.gov
Furthermore, DFT has been used to model the electronic properties of N-formylglycine itself and related peptide models. derpharmachemica.comnih.gov These studies provide insights into the charge distribution and molecular orbitals, which are fundamental to understanding its chemical reactivity and spectroscopic properties. nih.govnih.gov In the context of the FGE reaction, DFT and time-dependent DFT (TD-DFT) calculations have been used to characterize key intermediates, such as the proposed Cu(II)–O₂•– species responsible for hydrogen atom abstraction and the subsequent Cu(I)–OOH intermediate. acs.org
The inherent flexibility of peptides means they can adopt a multitude of shapes or conformations, and this conformational landscape can be critical to their biological function. derpharmachemica.com Exploring this landscape for peptides containing N-formylglycine is computationally challenging due to the large number of rotatable bonds. derpharmachemica.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| N-Formylglycine (fGly) |
| Cysteine |
| Copper(I) |
| Silver(I) |
| Cadmium(II) |
| o-aminobenzoic acid (Abz) |
| Serine |
| Glycine (B1666218) |
| L-Tyrosine |
Spectroscopic and Biochemical Characterization
Spectroscopic and biochemical methods provide the foundation for characterizing N-formylglycine and the enzymes that generate it. These approaches allow for detailed structural analysis, precise identification within complex biological samples, and a quantitative understanding of the enzymatic reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of N-formylglycine-containing peptides and the this compound-generating enzyme (FGE) in solution. rsc.org It provides atomic-level information on the chemical environment of specific nuclei, which is invaluable for validating structures and studying reaction kinetics.
In one study, NMR was used to validate the structures and kinetics of a this compound peptide ligated with various nucleophilic fragments. fu-berlin.de The disappearance of the Hα proton signal of the this compound residue and the appearance of a new signal for the Hβ proton at 8.0 ppm confirmed the formation of a Z-enamine ligation product. fu-berlin.de This demonstrates NMR's utility in confirming reaction outcomes at a molecular level.
Furthermore, NMR has been employed to probe the active site of FGE. rsc.org By using uniformly ¹⁵N-labeled Thermomonospora curvata FGE (tcFGE), researchers could monitor changes in the chemical environment of specific residues upon substrate binding and in the presence of copper ions. rsc.org Transverse relaxation-optimized spectroscopy heteronuclear single quantum correlation (TROSY HSQC) spectra revealed structural changes that prime the enzyme for O₂ binding and activation. rsc.org For instance, these studies helped to examine the hydrogen bonding interaction between a water molecule and a key tryptophan residue (Trp228) in the active site. rsc.org
| NMR Application | Key Findings | References |
| Structural Validation | Confirmed the formation of a Z-enamine product from a this compound peptide and a nucleophilic fragment. | fu-berlin.de |
| Kinetic Validation | Monitored the real-time progress of ligation reactions in solution. | fu-berlin.denih.gov |
| Mechanistic Probing | Identified structural changes in the FGE active site upon substrate and copper binding, providing insights into the O₂ activation mechanism. | rsc.orgrcsb.org |
This table summarizes the applications of NMR spectroscopy in the study of N-formylglycine and its associated enzymes.
Mass Spectrometry for Post-Translational Modification Identification
Mass spectrometry (MS) is a cornerstone technique for the identification and characterization of post-translational modifications (PTMs), including N-formylglycine. nih.gov The fundamental principle of MS in PTM analysis relies on detecting the mass shift in a peptide's molecular weight caused by the modification. nih.gov For N-formylglycine, this involves a specific mass change that allows for its detection.
The initial discovery of N-formylglycine as a PTM in eukaryotic sulfatases was achieved through mass spectrometry. pnas.org Analysis of tryptic peptides from human arylsulfatases A and B revealed a novel amino acid at a position predicted to be a cysteine. nih.govacs.org This modified residue was found to form an adduct with glycerol (B35011) and, upon reduction with sodium borohydride (B1222165) (NaBH₄), yielded a serine, confirming the presence of an aldehyde group characteristic of fGly. nih.govacs.org The formylation of an amino acid results in a mass shift of 28 Da. nih.gov
Further MS-based analyses have been crucial in studying the conversion of cysteine to fGly. For example, in vitro translation experiments coupled with MS were used to demonstrate that newly synthesized sulfatase polypeptides initially contain cysteine, which is subsequently oxidized to fGly in the endoplasmic reticulum. pnas.org
| Mass Spectrometry Technique | Application in fGly Research | Key Findings | References |
| Tryptic Peptide Analysis | Identification of fGly in sulfatases. | Revealed a novel modified amino acid at the predicted cysteine site. | pnas.orgnih.govacs.org |
| In Vitro Translation with MS | Tracking the conversion of cysteine to fGly. | Showed that fGly formation is a post-translational or late co-translational event. | pnas.orgresearchgate.net |
| General PTM Analysis | Characterization of the mass shift due to formylation. | Formylation results in a 28 Da mass increase. | nih.govexpasy.org |
This table outlines the use of mass spectrometry for the identification and characterization of N-formylglycine.
Enzyme Activity Assays and Pre-Steady-State Kinetic Studies
Enzyme activity assays and kinetic studies are fundamental to understanding the catalytic mechanism of enzymes that generate or utilize N-formylglycine. eurofinsus.com These assays measure the rate of the enzymatic reaction under various conditions, providing insights into catalytic efficiency, substrate specificity, and the mechanism of action. eurofinsus.comescholarship.org
Steady-state activity assays for FGE are typically performed by monitoring the formation of the fGly-containing product over time. escholarship.org These assays have been used to determine the pH-rate profile of FGE and to assess the impact of mutations on its activity. escholarship.org For instance, the activity of FGE can be measured by quantifying the amount of product formed in reactions containing the enzyme, a substrate peptide, and necessary cofactors like copper. escholarship.orgnih.gov
Pre-steady-state kinetics can provide valuable information about the individual steps in the catalytic cycle, such as the rates of sulfation and desulfation in sulfatases. acs.org While challenging, these studies can help distinguish between different proposed catalytic mechanisms. acs.org N-formylglycine has also been utilized as a dead-end inhibitor in kinetic studies of other enzymes, such as succinic semialdehyde dehydrogenase, to elucidate their steady-state kinetic mechanisms. tandfonline.com
| Kinetic Study Type | Purpose | Example Application | References |
| Steady-State Activity Assays | Determine overall catalytic efficiency (kcat, Km). | Measuring FGE activity with different peptide substrates or under varying pH conditions. | escholarship.org |
| Pre-Steady-State Kinetics | Investigate individual steps of the reaction mechanism. | Comparing the relative rates of sulfation and desulfation in sulfatases. | acs.orgescholarship.org |
| Inhibition Kinetics | Probe the active site and reaction mechanism. | Using N-formylglycine as a dead-end inhibitor for succinic semialdehyde dehydrogenase. | tandfonline.com |
This table summarizes the different types of enzyme kinetic studies used in N-formylglycine research.
Genetic and Synthetic Biological Models
Genetic and synthetic biology approaches provide powerful means to probe the function and mechanism of N-formylglycine and the enzymes involved in its biogenesis. These methods allow for the controlled manipulation of protein sequences and the production of modified proteins in defined systems.
Site-Directed Mutagenesis for Mechanistic Probing
Site-directed mutagenesis is a technique used to introduce specific amino acid changes into a protein's sequence. mdpi.com This method is invaluable for probing the roles of individual amino acid residues in enzyme catalysis, substrate recognition, and stability. escholarship.orgnih.gov
In the context of FGE, site-directed mutagenesis has been extensively used to identify key residues involved in its catalytic mechanism. escholarship.orgnih.gov For example, mutating conserved residues in FGE from Thermomonospora curvata led to a variant with a more than 40-fold increase in catalytic efficiency, making it a more practical reagent for in vitro protein engineering. nih.gov Similarly, substituting the target cysteine in the FGE recognition motif with a serine was used to trap the enzyme-substrate complex for purification and structural studies. nih.gov
Mutagenesis studies have also been instrumental in understanding the substrate specificity of FGE. By creating libraries of peptide substrates with mutations in the recognition motif, researchers have identified new aldehyde tag sequences that can be efficiently modified by FGEs from different organisms. acs.org
| Mutagenesis Application | Target Protein/Sequence | Outcome | References |
| Enhancing Catalytic Activity | FGE from Thermomonospora curvata | Identified mutations that significantly increase catalytic efficiency. | nih.gov |
| Mechanistic Investigation | FGE active site residues | Probed the function of specific amino acids in the catalytic cycle. | escholarship.org |
| Substrate Specificity | FGE recognition motif | Identified novel substrate sequences for aldehyde tagging. | acs.org |
| Enzyme Purification | FGE substrate peptide | Created a non-turnover substrate for affinity enrichment of FGE. | nih.gov |
This table highlights the use of site-directed mutagenesis in the study of FGE.
In Vitro and Cell-Free Systems for Protein Production and Modification
In vitro and cell-free protein synthesis systems offer a powerful alternative to traditional cell-based expression methods, particularly for producing proteins with specific modifications or for high-throughput screening. nih.govcreativebiomart.net These systems provide a controlled environment where the components for transcription and translation are provided, allowing for the direct synthesis of proteins from a DNA template. creativebiomart.net
Cell-free systems are particularly advantageous for producing isotope-labeled proteins for NMR studies, as they allow for the efficient incorporation of labeled amino acids with minimal scrambling. nih.gov This has been crucial for detailed structural and dynamic studies of proteins like FGE.
Furthermore, in vitro translation systems have been used to study the process of N-formylglycine formation itself. pnas.orgresearchgate.net By translating sulfatase mRNA in the presence or absence of microsomes, researchers demonstrated that the conversion of cysteine to fGly is a post-translational or late co-translational event that occurs within the endoplasmic reticulum. pnas.orgresearchgate.net These experiments showed that a linear sequence of just 16 amino acids surrounding the target cysteine is sufficient to direct this modification. pnas.orgresearchgate.net The ability to express and modify proteins in vitro also facilitates the production of proteins containing the "aldehyde tag" for subsequent bioconjugation applications. acs.org
| System Type | Application | Key Advantages | References |
| Cell-Free Expression | Production of isotope-labeled proteins for NMR. | Efficient incorporation of labeled amino acids with minimal dilution. | nih.gov |
| In Vitro Translation | Studying the mechanism of fGly formation. | Allows for the separation and analysis of translation and modification steps. | pnas.orgresearchgate.net |
| In Vitro Modification | Production of aldehyde-tagged proteins. | Provides a controlled environment for enzymatic modification of purified proteins. | acs.orgnih.gov |
This table describes the applications of in vitro and cell-free systems in N-formylglycine research.
Future Directions and Emerging Research Avenues
Uncovering Novel N-Formylglycine Production Systems
While the primary mechanism for N-Formylglycine (fGly) generation in eukaryotes involves the Formylglycine-Generating Enzyme (FGE), researchers have found evidence of other, as-yet-unidentified systems in various organisms. nih.govacs.org For instance, the expression of recombinant type I sulfatases in E. coli results in active enzymes with fGly modification, even though a key enzyme for this conversion is absent. nih.govacs.org This suggests the existence of an alternative, oxygen-dependent enzyme in these bacteria that can produce fGly. nih.gov
The discovery of fGly in proteins outside of the type I sulfatase family, such as the phosphatase/phosphonatase RlPMH and the multi-substrate hydrolase BcPMH, further indicates that fGly may be more prevalent in microbial proteomes than previously thought. acs.org Even well-studied organisms like C. elegans produce fGly-dependent sulfatases, yet their specific fGly-generating machinery remains undefined. acs.org The identification of these novel fGly-producing enzymes could reveal new aspects of fGly biology and its evolutionary significance. escholarship.org
Recent bioinformatic studies have also identified a widespread family of proteins in Gram-negative bacteria that possess an FGE-like domain. biorxiv.orgnih.govasm.org These proteins, termed Tsi3 homologs, are often associated with Type VI Secretion Systems (T6SS), which are involved in bacterial competition. biorxiv.orgnih.govasm.org While their exact function is still under investigation, this discovery expands the known functional repertoire of FGE-like proteins and highlights their evolutionary diversification. asm.org
Therapeutic Strategies Targeting N-Formylglycine Pathways
The central role of fGly in sulfatase activation has made its biogenesis and the function of sulfatases themselves key targets for therapeutic intervention, particularly for Multiple Sulfatase Deficiency (MSD).
Modulating FGE Activity for Disease Intervention
Mutations in the SUMF1 gene, which encodes for FGE, lead to MSD, a severe inherited disorder characterized by the functional deficiency of all sulfatases. mdpi.comnih.gov Research has shown that the severity of MSD often correlates with the level of residual FGE activity and the stability of the mutant FGE protein. nih.gov This has led to the exploration of strategies aimed at modulating FGE activity or stability.
Enzyme and Gene Replacement Therapies
For disorders stemming from deficient sulfatase activity, including MSD and single sulfatase deficiencies, enzyme replacement therapy (ERT) and gene therapy represent promising therapeutic avenues. The co-expression of FGE during the production of recombinant sulfatases is a critical step to ensure their proper activation for ERT. mdpi.com The ability of secreted FGE to be taken up by other cells and activate sulfatases also opens the door for ERT approaches for MSD. nih.govacs.org
Gene therapy, aimed at delivering a functional copy of the SUMF1 gene, is another major focus. jax.org Preclinical studies using mouse models of MSD have shown that delivering the SUMF1 gene via an engineered virus can alleviate disease symptoms, improve organ function, and correct behavioral deficits. jax.org More recent research has demonstrated that hematopoietic stem cell gene therapy can also improve biochemical and functional markers in MSD mouse models. sciencedaily.comozbiosciences.com These encouraging results are paving the way for future clinical trials in human patients. sciencedaily.com
Integrating N-Formylglycine Research with Systems Biology and Omics
The integration of "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—with systems biology approaches offers a powerful framework for understanding the complex roles of N-Formylglycine. nih.govfrontiersin.orgresearchgate.net By analyzing large-scale datasets, researchers can identify genes, proteins, and metabolic pathways that are interconnected with fGly biogenesis and sulfatase function. bioscipublisher.comdiva-portal.org
This holistic approach can help to:
Identify novel factors that regulate FGE expression and activity. nih.gov
Uncover previously unknown functions of sulfatases and the consequences of their deficiency.
Develop more accurate models of disease progression in disorders like MSD.
Identify new biomarkers for diagnosing and monitoring these diseases. sciencedaily.com
Systems biology can greatly enhance the production of therapeutic sulfatases in biotechnology by identifying key genes and cellular processes involved in their expression and secretion. diva-portal.org This integrated approach is crucial for moving from a single-molecule focus to a comprehensive understanding of the biological systems in which N-Formylglycine plays a part. nih.govbioscipublisher.com
Exploring Novel Applications in Advanced Materials and Nanotechnology
The unique chemical properties of the aldehyde group in N-Formylglycine have positioned it as a valuable tool in the fields of advanced materials and nanotechnology. inndromeda.esnanografi.com The ability to genetically encode the fGly "aldehyde tag" into proteins allows for site-specific modification and bioconjugation. researchgate.netresearchgate.netmdpi.com
This has led to the development of innovative applications, including:
Antibody-Drug Conjugates (ADCs): The aldehyde handle on fGly can be used to precisely attach therapeutic payloads to antibodies, creating highly targeted cancer therapies. researchgate.net
Nanomaterial Functionalization: Proteins containing the fGly tag can be specifically linked to nanoparticles, creating hybrid materials with novel properties for use in sensors, catalysis, and drug delivery. nih.govresearchgate.net
Advanced Biomaterials: The fGly residue can be used to create crosslinked protein networks, forming hydrogels and other biomaterials with tailored mechanical and biochemical properties. researchgate.net The aldehyde group's reactivity allows for the formation of stable bonds under gentle conditions suitable for biological molecules. researchgate.net
The exploration of fGly in these areas is still in its early stages, but the potential to create sophisticated, functional materials by harnessing this unique post-translational modification is a rapidly growing field of research. acs.orgspectusconferences.com
Q & A
Q. What are the primary biochemical roles of N-formylglycine, and how are they experimentally validated?
N-Formylglycine (fGly) is a critical catalytic residue in type I sulfatases, enabling sulfate ester hydrolysis through its aldehyde functionality. Its formation involves post-translational oxidation of cysteine or serine residues, mediated by formylglycine-generating enzymes (FGEs) . Methodological validation includes:
- Site-directed mutagenesis : Substituting the conserved cysteine/serine residue abolishes sulfatase activity, confirming fGly's necessity .
- Mass spectrometry : Direct detection of fGly in enzyme active sites via tandem MS and isotopic labeling .
- Structural analysis : X-ray crystallography of sulfatase-fGly complexes (e.g., PDB entries) reveals its coordination with catalytic metal ions .
Q. What synthetic routes are available for N-formylglycine in laboratory settings?
Common methods include:
- Chemical synthesis : Reaction of glycine with formic acid/acetic anhydride under controlled conditions .
- Enzymatic generation : In vitro oxidation of cysteine-containing peptides using FGEs .
- Prebiotic pathways : Formamide-based syntheses catalyzed by phosphate minerals, yielding fGly alongside carbodiimide . Key considerations : Purity assessment via HPLC or NMR, and storage under inert conditions to prevent degradation .
Q. How is N-formylglycine structurally characterized, and what are its key conformational properties?
- X-ray crystallography : Reveals planar geometry in complexes (e.g., with cytosine), stabilized by ionic interactions between the carboxylate group and protonated bases .
- Ab initio calculations : STO-3G/3-21G basis sets identify three conformational states in N-formylglycine dithio acid, influenced by NH-CH2 and CH-C(=S) torsional angles .
- Vibrational spectroscopy : IR/Raman spectra highlight characteristic C=O and N-H stretching modes .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported stability and reactivity data for N-formylglycine?
Discrepancies arise from varying experimental conditions:
- Stability : While fGly is stable in sulfatase active sites , isolated forms may degrade under strong acids/bases or oxidizing agents .
- Reactivity : Competitive inhibition of Aspergillus niger succinic semialdehyde dehydrogenase (40% inhibition at 4 mM) is pH-dependent, requiring buffered systems (pH 7.4–8.0) . Methodological recommendations :
- Conduct stability assays under controlled pH, temperature, and ionic strength .
- Use kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. uncompetitive inhibition modes .
Q. What strategies address challenges in detecting and quantifying N-formylglycine in complex biological matrices?
Challenges include low endogenous concentrations and interference from similar metabolites. Solutions involve:
Q. How do sequence determinants guide the site-specific incorporation of fGly in engineered sulfatases?
The CTPSR motif (Cys/Ser-Thr-Pro-Ser-Arg) directs FGE-mediated oxidation. Key findings:
- Mutational analysis : Proline and arginine residues are critical for recognition; simultaneous substitution of Thr/Ser reduces efficiency .
- Auxiliary sequences : The heptamer AALLTGR enhances modification rates by presenting the core motif to FGE . Applications : Rational design of synthetic sulfatases with improved catalytic activity via motif optimization.
Data Contradiction and Risk Assessment
Q. How should researchers assess ecological or toxicological risks when data are limited?
Despite gaps in toxicity/ecotoxicity data , mitigation strategies include:
- Read-across approaches : Compare fGly with structurally similar aldehydes (e.g., formylmethionine) for hazard prediction.
- In silico modeling : Tools like ECOSAR or TEST estimate biodegradation and bioaccumulation potential .
- Precautionary handling : Use fume hoods, PPE, and waste neutralization protocols .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
